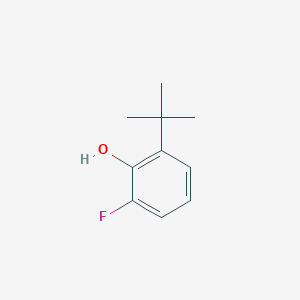

2-Tert-butyl-6-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSHBPODBUFXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2-Tert-butyl-6-fluorophenol?

An In-Depth Technical Guide to 2-Tert-butyl-6-fluorophenol

Introduction

This compound is a substituted aromatic organic compound featuring a phenol backbone with a bulky tert-butyl group and an electronegative fluorine atom at the ortho positions relative to the hydroxyl group. This specific substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug development. The steric bulk of the tert-butyl group can stabilize the corresponding phenoxy radical, a characteristic feature of hindered phenols often exploited for antioxidant applications. Concurrently, the ortho-fluorine atom modulates the acidity of the phenolic proton and influences the molecule's reactivity and intermolecular interactions through hydrogen bonding and dipole-dipole forces. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, intended as a technical resource for scientists and development professionals.

Physicochemical and Spectroscopic Properties

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(tert-butyl)-6-fluorophenol | |

| Synonyms | Phenol, 2-(1,1-dimethylethyl)-6-fluoro- | [1][2] |

| CAS Number | 133342-43-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₃FO | [2][3] |

| Molecular Weight | 168.21 g/mol | [3] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 199.2 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.059 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

| Melting Point | Data not available. | |

| pKa | Data not available. Expected to be lower than that of 2-tert-butylphenol due to the electron-withdrawing effect of the ortho-fluorine atom. |

Spectroscopic Data

A full experimental spectroscopic dataset is not published; however, key expected features and reported data are described below.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides clear diagnostic signals for the compound's structure. In a published synthesis, the spectrum in CDCl₃ showed characteristic peaks for the tert-butyl protons, the hydroxyl proton, and the three aromatic protons.[3]

-

δ ~1.40 ppm (9H, singlet): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.

-

δ ~5.26 ppm (1H, singlet): The phenolic hydroxyl proton. The chemical shift can vary with concentration and solvent.

-

δ ~6.75 - 7.01 ppm (3H, multiplet): Represents the three protons on the aromatic ring, coupled to each other and to the fluorine atom.

-

-

¹³C NMR (Carbon NMR): While an experimental spectrum is not available, the expected chemical shifts can be predicted based on the structure:

-

Quaternary Carbons: Four signals are expected for the four non-protonated carbons: the carbon bearing the hydroxyl group (C-O), the carbon with the fluorine (C-F), the carbon attached to the tert-butyl group, and the quaternary carbon of the tert-butyl group itself. The C-F bond will induce a large C-F coupling constant.

-

Aromatic CH Carbons: Three distinct signals for the protonated aromatic carbons.

-

Aliphatic Carbons: One signal for the three equivalent methyl groups of the tert-butyl substituent.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

~3600-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretching of the tert-butyl group.

-

~1600 and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1000 cm⁻¹: C-F stretching and C-O stretching bands.

-

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 168. A prominent fragment would be the loss of a methyl group (M-15) to form a stable benzylic-type cation at m/z = 153.

Synthesis and Reactivity

Synthesis

This compound can be synthesized via electrophilic fluorination of 2-tert-butylphenol. The ortho-tert-butyl group effectively blocks one ortho position, directing the incoming electrophile to the other available ortho and para positions. The use of specific fluorinating agents can favor ortho-fluorination.

Caption: Synthesis workflow for this compound.

The following protocol is adapted from a published procedure for the synthesis of this compound from 2-tert-butylphenol using acetyl hypofluorite.[3]

-

Preparation of the Fluorinating Agent: Prepare a solution of acetyl hypofluorite by bubbling fluorine gas through a cooled (-75 °C) suspension of sodium acetate in glacial acetic acid and trichlorofluoromethane.

-

Reaction Setup: In a separate reaction vessel, dissolve 2-tert-butylphenol (1.0 mmol) in trichlorofluoromethane (5 ml). Cool the solution to -60 °C under an inert atmosphere.

-

Fluorination: Slowly add the prepared acetyl hypofluorite solution (approx. 1.5 equivalents) to the cooled solution of 2-tert-butylphenol while maintaining the temperature at -60 °C.

-

Reaction Progression: Stir the reaction mixture for 1 hour, allowing the temperature to gradually rise from -60 °C to -35 °C.

-

Work-up: Pour the resulting mixture into water and extract the product with an organic solvent such as methylene dichloride. Perform a standard aqueous work-up, including washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

-

Purification: After removing the solvent under reduced pressure, purify the residue by vacuum distillation to afford pure this compound (boiling point 69-70 °C at 10 Torr).[3]

Reactivity

The reactivity of this compound is governed by the interplay between the hydroxyl group, the aromatic ring, and the two ortho substituents.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions. The acidity is enhanced by the electron-withdrawing fluorine atom.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, both ortho positions are substituted. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) is strongly directed to the para position (C4). The reaction rate may be slower compared to unhindered phenols due to steric effects.

-

Oxidation: Like other hindered phenols, this compound can be oxidized to a phenoxy radical. The steric hindrance provided by the ortho-tert-butyl group contributes to the stability of this radical, which is a key attribute for antioxidant activity.

Potential Applications and Research Context

While specific large-scale industrial applications for this compound are not widely documented, its structure suggests several areas of high potential for research and development.

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated organic molecules are of immense importance in drug discovery and agrochemicals. The this compound moiety can be incorporated as a key building block to synthesize complex molecules with potentially enhanced metabolic stability, binding affinity, or bioavailability. It is available commercially as a reagent for such research purposes.[3]

-

Antioxidants and Stabilizers: The sterically hindered phenol structure is the cornerstone of many commercial antioxidants used to prevent oxidative degradation in polymers, fuels, and lubricants.[7] The presence of fluorine could modify the antioxidant potential and physical properties (like solubility and volatility) compared to non-fluorinated analogues such as 2,6-di-tert-butylphenol.

-

Ligand Development: The phenoxide, formed upon deprotonation, can act as a ligand for various metal centers. The electronic and steric profile, fine-tuned by the fluoro and tert-butyl groups, could lead to catalysts with novel reactivity and selectivity.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound is readily available. Therefore, it must be handled with the care appropriate for a novel research chemical, and safety protocols should be based on data from structurally similar compounds.

Hazard Assessment (Inferred)

Based on GHS classifications for similar compounds like 2-tert-butyl-4-fluorophenol, the potential hazards may include:

-

Harmful if swallowed (Acute toxicity, oral).[8]

-

Causes skin irritation.[8]

-

Causes serious eye damage.[8]

-

May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- BIOFOUNT. (n.d.). 133342-43-5 | this compound.

- Yantai Sheng Kai Lun Biological Products Co., Ltd. (n.d.). Product List.

- Still, G. G., & Still, C. (1959). Ortho Alkylated Phenols. 2,6-Di-t-butylphenol. Journal of the American Chemical Society, 81(19), 5039–5041. [Link]

- Eckert, G. W. (1968). US Patent 3,408,410A - Ortho-tertiary butylation of phenol. Google Patents.

- PubChem. (n.d.). 2-Tert-butyl-4-fluorophenol. National Center for Biotechnology Information.

- Al-Amiery, A. A., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(23), 14457-14466. [Link]

- Gataullin, R. R., et al. (2018). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. ResearchGate.

Sources

- 1. Phenol, 2-(1,1-dimethylethyl)-6-fluoro- | 133342-43-5 [chemicalbook.com]

- 2. CAS 133342-43-5: Fenol, 2-(1,1-dimetiletil)-6-fluoro- [cymitquimica.com]

- 3. 133342-43-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. CAS 133342-43-5 | this compound - Synblock [synblock.com]

- 5. 133342-43-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Yantai Sheng Kai Lun Biological Products Co. , Ltd. Product Catalog_Page36_ChemicalBook [chemicalbook.com]

- 7. US3408410A - Ortho-tertiary butylation of phenol - Google Patents [patents.google.com]

- 8. 2-Tert-butyl-4-fluorophenol | C10H13FO | CID 10535110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and conformation of 2-Tert-butyl-6-fluorophenol

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Tert-butyl-6-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and fundamental chemical principles to construct a predictive model. We will explore the intricate interplay of steric hindrance from the bulky tert-butyl group and the electronic influence of the fluorine atom, with a particular focus on the nature of the intramolecular hydrogen bond. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of sterically hindered and fluorinated phenols.

Introduction: The Challenge of a Data-Scarce Molecule

This compound (C₁₀H₁₃FO) is a fascinating molecule that presents a unique combination of steric and electronic effects. The presence of a bulky tert-butyl group and an electronegative fluorine atom ortho to the hydroxyl group suggests a rich conformational landscape. However, a thorough review of the scientific literature reveals a notable absence of specific experimental studies, such as X-ray crystallography or detailed spectroscopic analyses, for this particular compound.

This guide, therefore, adopts a first-principles approach, leveraging established concepts in conformational analysis and data from structurally related molecules to build a robust predictive model of its structure and behavior. By understanding the foundational principles that govern its conformation, researchers can make informed decisions in experimental design and interpretation.

Predicted Molecular Structure and Conformation

The conformational preferences of this compound are primarily dictated by the steric demands of the tert-butyl group and the nature of the interaction between the hydroxyl group and the fluorine atom.

The Dominance of Steric Hindrance

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1][2] Its sheer size will force a distortion of the ideal planar geometry of the phenol ring to minimize van der Waals strain. This steric hindrance will have several key consequences:

-

Restricted Rotation of the Hydroxyl Group: The bulky tert-butyl group will severely restrict the rotation of the adjacent hydroxyl group. This will favor conformations where the hydroxyl hydrogen points away from the tert-butyl group.

-

Influence on Ring Planarity: The steric clash between the tert-butyl group and the ortho-hydroxyl and fluorine substituents may lead to a slight puckering of the benzene ring, although the energetic cost of disrupting aromaticity will keep this to a minimum.

The Weak Intramolecular Hydrogen Bond: A Key Determinant

In many ortho-substituted phenols, a strong intramolecular hydrogen bond can be a primary determinant of conformation. However, studies on 2-halophenols have consistently shown that the intramolecular hydrogen bond involving fluorine (O-H···F) is exceptionally weak, to the point of being considered non-existent by some measures.[3] This is attributed to the high electronegativity of fluorine, which makes it a poor hydrogen bond acceptor in this context.

The weakness of the O-H···F interaction in this compound means that steric effects, rather than hydrogen bonding, will be the dominant force in determining the most stable conformation.

Predicted Stable Conformations

Based on the principles outlined above, we can predict two primary planar conformers for this compound, arising from the rotation of the hydroxyl group. These can be described as the syn and anti conformers, with respect to the fluorine atom.

-

anti-Conformer: In this conformation, the hydroxyl hydrogen is directed away from the fluorine atom and towards the tert-butyl group. This arrangement would lead to significant steric repulsion between the hydrogen of the hydroxyl group and the methyl groups of the tert-butyl substituent.

-

syn-Conformer: Here, the hydroxyl hydrogen is directed towards the fluorine atom. While the O-H···F intramolecular hydrogen bond is weak, this conformation minimizes the severe steric clash with the bulky tert-butyl group.

Therefore, it is highly probable that the syn-conformer is the most stable conformation of this compound in the gas phase and in non-polar solvents. The energy difference between the syn and anti conformers is expected to be significant due to the substantial steric hindrance in the anti form.

Diagram: Predicted Conformational Equilibrium of this compound

Caption: Predicted equilibrium between the less stable anti-conformer and the more stable syn-conformer.

Predicted Spectroscopic Properties

While no specific spectra for this compound are readily available, we can predict its key spectroscopic features based on data from related compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-donating tert-butyl group and the electron-withdrawing fluorine atom.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the aliphatic region, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton will be sensitive to concentration and solvent. In a non-polar solvent, its chemical shift can provide clues about the extent of intramolecular versus intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms directly attached to the fluorine, oxygen, and tert-butyl group will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.

FTIR Spectroscopy

-

O-H Stretch: The position and shape of the O-H stretching vibration band will be indicative of the hydrogen bonding environment. A relatively sharp band around 3600 cm⁻¹ would suggest a weak or absent intramolecular hydrogen bond, consistent with our prediction of the dominant syn-conformer. Broadening of this band would indicate intermolecular hydrogen bonding at higher concentrations.

-

C-F Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretching vibration.

-

C-H Stretches: Bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | 6.8 - 7.2 ppm |

| tert-Butyl Protons | 1.3 - 1.5 ppm | |

| Hydroxyl Proton | Variable, dependent on conditions | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| tert-Butyl Carbons | ~30 ppm (quaternary), ~35 ppm (methyls) | |

| FTIR | O-H Stretch (non-H-bonded) | ~3600 cm⁻¹ |

| C-F Stretch | 1250 - 1000 cm⁻¹ | |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ |

Proposed Experimental Workflow for Characterization

For researchers interested in definitively characterizing the molecular structure and conformation of this compound, the following experimental workflow is recommended.

Diagram: Experimental Workflow for Characterization

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Reactivity and stability of 2-Tert-butyl-6-fluorophenol

An In-Depth Technical Guide to the Reactivity and Stability of 2-Tert-butyl-6-fluorophenol

Foreword: Understanding a Unique Phenolic Derivative

In the landscape of pharmaceutical and materials science, substituted phenols are foundational building blocks. Their utility is defined by the delicate interplay of steric and electronic effects imparted by their substituents. This compound is a compelling example of this principle. The molecule features a bulky tert-butyl group and a highly electronegative fluorine atom positioned ortho to the hydroxyl group. This specific arrangement creates a unique chemical environment that dictates its reactivity, stability, and potential applications. This guide provides an in-depth analysis of these characteristics, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its chemical behavior, backed by established protocols and authoritative references.

Molecular Profile and Physicochemical Properties

This compound (C₁₀H₁₃FO) is an aromatic organic compound whose structure is key to its function. The tert-butyl group provides significant steric hindrance around the phenolic proton and one ortho position, while the fluorine atom exerts a strong electron-withdrawing inductive effect.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Boiling Point | 199.2 ± 20.0 °C at 760 Torr | [1] |

| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | |

| CAS Number | 133342-43-5 | [1] |

Synthesis Pathway: Selective Fluorination

The regioselective synthesis of this compound is critical to avoid the formation of other isomers. A common and effective strategy involves the direct fluorination of 2-tert-butylphenol. The choice of fluorinating agent is paramount; powerful, non-selective reagents can lead to complex product mixtures or oxidation. Acetyl hypofluorite (CH₃COOF) has been demonstrated as an effective reagent for this transformation.[2]

Experimental Protocol: Fluorination of 2-Tert-butylphenol

This protocol is adapted from established methods for the selective fluorination of substituted phenols.[2] The causality for using a low temperature is to control the high reactivity of the fluorinating agent and improve selectivity.

Materials:

-

2-tert-butylphenol (5)

-

Acetyl hypofluorite solution in trichlorofluoromethane

-

Methylene dichloride

-

Water

-

Standard laboratory glassware for low-temperature reactions

Procedure:

-

Prepare a solution of 2-tert-butylphenol (1.0 mmol) in trichlorofluoromethane (5 mL).

-

Cool the solution to -60 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add a pre-prepared, cold (-60 °C) solution of acetyl hypofluorite (15.4 mmol) to the phenol solution.

-

Stir the reaction mixture while allowing it to warm from -60 °C to -35 °C over a period of 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to quench the excess fluorinating agent.

-

Extract the aqueous mixture with methylene dichloride.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by distillation under reduced pressure to afford this compound (7). A reported yield for this transformation is approximately 83.4%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity Profile

The reactivity is dominated by the steric hindrance of the tert-butyl group and the electronic influence of both the hydroxyl and fluoro substituents.

Acidity and Phenoxide Stability

Phenolic acidity is determined by the stability of the corresponding phenoxide conjugate base. For this compound, two main factors are at play:

-

Inductive Effect (-I): The fluorine atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma framework. This effect stabilizes the negative charge on the phenoxide oxygen, thereby increasing the acidity of the phenol. The proximity of the fluorine in the ortho position makes this effect particularly significant compared to a fluorine at the meta or para position.[3]

-

Donating Effects (+I): The tert-butyl group is weakly electron-donating through induction, which slightly destabilizes the phenoxide and decreases acidity.

In this case, the strong electron-withdrawing inductive effect of fluorine is expected to dominate, making this compound more acidic than phenol or 2-tert-butylphenol. While intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl proton is possible, its effect on acidity is generally less pronounced than the powerful inductive stabilization of the conjugate base.[3]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group. However, the positions ortho to the hydroxyl are sterically blocked by the tert-butyl and fluoro groups. Therefore, electrophilic substitution is strongly directed to the para-position (C4).

Caption: Predicted pathway for electrophilic aromatic substitution.

Common electrophilic reactions like nitration, halogenation, or Friedel-Crafts alkylation would overwhelmingly yield the 4-substituted product. The reaction rate may be somewhat slower than that of phenol due to the steric bulk hindering the approach of the electrophile.

Oxidation and Radical Formation

Phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol, are well-known for their ability to act as antioxidants.[4][5] This property stems from their ease of oxidation to form highly stable phenoxy radicals. The steric hindrance provided by the ortho groups prevents the radical from easily dimerizing or participating in other terminating reactions.

This compound is expected to share this characteristic. Oxidation (either chemically or electrochemically) will remove the phenolic hydrogen to form the 2-tert-butyl-6-fluorophenoxyl radical.

Mechanism of Antioxidant Action:

-

Initiation: A reactive radical (R•) is present in the system.

-

Propagation: The hindered phenol (ArOH) donates its hydrogen atom to the reactive radical, quenching it.

-

Termination: A stable, sterically hindered phenoxy radical (ArO•) is formed, which is unreactive enough to prevent further propagation of the radical chain.

This mechanism is the basis for its potential use as a stabilizer in polymers, fuels, and other materials susceptible to oxidative degradation. The stability of the resulting phenoxyl radical is analogous to that of the well-studied 2,4,6-tri-tert-butylphenoxyl radical.[6][7]

Stability Under Stress Conditions

Understanding the degradation pathways of this compound is crucial for defining its operational limits in various applications.

Thermal Stability

The thermal decomposition of substituted phenols typically occurs in stages. Based on analogous compounds like 4-tert-butyl-2,6-bis(hydroxymethyl)phenol and BHT, a multi-stage decomposition pathway can be predicted.[8][9]

Predicted Thermal Decomposition Pathway:

-

Stage 1 (Initial Decomposition, ~250-400°C): The weakest covalent bond is typically the C-C bond of the tert-butyl group. Cleavage of this bond is expected to be the primary initial decomposition step, releasing isobutylene gas and forming a 2-fluorophenol radical.

-

Stage 2 (Backbone Degradation, >400°C): At higher temperatures, the phenolic ring itself will begin to degrade. This complex process involves fragmentation of the aromatic ring, potentially leading to the formation of various smaller aliphatic and aromatic compounds, and ultimately, a stable char residue at very high temperatures.

The presence of the C-F bond, which is very strong, suggests that it will likely remain intact during the initial stages of thermal decomposition.

Caption: Predicted multi-stage thermal decomposition pathway.

Photochemical Stability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For halogenated phenols, a primary degradation pathway is photodehalogenation—the cleavage of the carbon-halogen bond.[10] In the case of this compound, UV irradiation could potentially lead to the cleavage of the C-F bond, generating a radical intermediate. This process is often influenced by the pH of the solution and the presence of other substances that can generate reactive species.[10] Subsequent reactions could include dimerization or reaction with solvent molecules.

Oxidative Stability

As discussed in Section 3.3, this compound is expected to be readily oxidized at the hydroxyl group. While this makes it an effective antioxidant, it also defines its oxidative instability. In the presence of strong oxidizing agents, it will be consumed to form the phenoxy radical and potentially further oxidation products like quinones, similar to the oxidation products of 2,6-di-tert-butylphenol.[5] Its stability in an oxidative environment is therefore limited; it is designed to be sacrificially consumed to protect other, more valuable components of a formulation.

Conclusion and Future Outlook

This compound is a sterically hindered and electronically modified phenol with a distinct reactivity and stability profile. Its synthesis is achievable through selective ortho-fluorination. The molecule's acidity is enhanced by the inductive effect of fluorine, while its reactivity towards electrophiles is highly regioselective for the para position due to steric blocking.

The most significant characteristic, derived from its hindered nature, is its probable function as a potent antioxidant via the formation of a stable phenoxy radical. This suggests its utility as a stabilizer in materials science. Its thermal stability is governed by the cleavage of the tert-butyl group, while its photochemical and oxidative stability are linked to C-F bond cleavage and phenoxy radical formation, respectively.

For drug development professionals, this molecule could serve as a unique scaffold. The hindered phenol offers a site for modification that is protected from metabolic oxidation, while the fluorine atom can be used to modulate pKa and improve pharmacokinetic properties. Further experimental validation of the predicted thermal and photochemical pathways will be essential for fully realizing its potential in high-performance applications.

References

- Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. NII-Electronic Library Service. [Link]

- Various Authors. (2017). Why is o-flurophenol is more acidic than p-flurophenol? Quora. [Link]

- National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-4-fluorophenol. PubChem. [Link]

- Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. [Link]

- Gnaff, O. et al. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

- Google Patents. (n.d.). Purification of 2, 4, 6 - tri - (tert butyl)

- National Center for Biotechnology Information. (n.d.). 2,4,6-Tri-tert-butylphenol. PubChem. [Link]

- Manner, V. W., et al. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry. [Link]

- PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. [Link]

- University of Tartu. (2022). Acidities of Fluorocompounds. Chair of Analytical Chemistry. [Link]

- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butylphenol. PubChem. [Link]

- The Good Scents Company. (n.d.). 2-tert-butyl phenol. [Link]

- PubMed. (2019).

- Various Authors. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Quora. [Link]

- Various Authors. (2021). Phenol is more acidic than 2,4-di-tert-butylphenol? Why? Quora. [Link]

- National Center for Biotechnology Information. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC. [Link]

- ResearchGate. (n.d.). On the thermal decomposition of tert.-butyl hydroperoxide, its sensitivity to metals and its kinetics, studied by thermoanalytic methods. [Link]

- Journal of the American Chemical Society. (n.d.). Ortho Alkylated Phenols. 2,6-Di-t-butylphenol. [Link]

- ResearchGate. (n.d.). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. [Link]

- Aidic. (n.d.).

- ResearchGate. (2025).

Sources

- 1. CAS 133342-43-5 | this compound - Synblock [synblock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. quora.com [quora.com]

- 4. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Steric Effects of the Tert-butyl Group in Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple alkyl substituent, profoundly influences the chemical and physical properties of the phenol ring to which it is attached. This guide delves into the intricate interplay of its electronic and steric effects, providing a comprehensive understanding of how this bulky yet electronically influential group modulates acidity, reactivity, antioxidant potential, and ultimately, the utility of tert-butylated phenols in various scientific and industrial domains, with a particular focus on drug development. Through a detailed exploration of reaction mechanisms, spectroscopic analysis, and practical applications, this document serves as a technical resource for professionals seeking to harness the unique characteristics of these versatile molecules.

Introduction: The Significance of Substituent Effects in Phenols

Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are a cornerstone of organic chemistry. Their reactivity and physical properties are exquisitely sensitive to the nature of other substituents on the ring. These substituents exert their influence through a combination of electronic and steric effects.

Electronic effects alter the electron density distribution within the aromatic ring and the hydroxyl group, thereby influencing properties like acidity (pKa) and susceptibility to electrophilic aromatic substitution. These effects are broadly categorized as:

-

Inductive Effects (I): The polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. Alkyl groups, including the tert-butyl group, are traditionally considered to have a +I effect, meaning they donate electron density through the sigma bond network.[1][2]

-

Resonance (Mesomeric) Effects (R or M): The delocalization of pi (π) electrons across the aromatic system, which can either donate or withdraw electron density.

Steric effects arise from the physical bulk of a substituent, which can hinder the approach of reagents to a particular reaction site, thereby influencing regioselectivity and reaction rates.[3]

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is a fascinating case study in the interplay of these effects. Its significant steric bulk and nuanced electronic contributions lead to a unique set of properties in substituted phenols that have been exploited in a wide range of applications, from industrial antioxidants to targeted pharmaceuticals.[3][4][5]

The Dual Nature of the Tert-butyl Group: Electronic Effects Unraveled

The electronic influence of the tert-butyl group on the phenolic ring is a subject of some complexity, involving both inductive and hyperconjugation effects.

The Inductive Effect (+I): An Electron-Donating Influence

The tert-butyl group, like other alkyl groups, is electron-donating through the inductive effect (+I).[1][2] The three methyl groups attached to the central carbon atom push electron density towards the aromatic ring. This increased electron density on the ring and the hydroxyl group has several important consequences:

-

Decreased Acidity: The increased electron density on the oxygen atom of the hydroxyl group strengthens the O-H bond, making it more difficult to deprotonate. Consequently, tert-butylated phenols are generally less acidic (have a higher pKa) than phenol itself.[1] For instance, 2,6-di-tert-butylphenol is a much weaker acid than phenol.[1]

-

Activation towards Electrophilic Aromatic Substitution: The electron-donating nature of the tert-butyl group makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. However, as will be discussed, this electronic activation is often overshadowed by steric hindrance.

It is worth noting that some recent computational studies have challenged the traditional view of alkyl groups as purely inductively electron-donating, suggesting that they may be weakly electron-withdrawing relative to hydrogen.[6][7] However, for most practical purposes in explaining the observed chemical properties of tert-butyl phenols, the classical model of a +I effect remains a useful framework.

Hyperconjugation: A Stabilizing Interaction

Hyperconjugation is a stabilizing interaction that results from the overlap of a filled σ-bonding orbital with an adjacent empty or partially filled p-orbital or a π-orbital. While the tert-butyl group itself lacks α-hydrogens and therefore cannot participate in hyperconjugation with the aromatic ring in the same way a methyl group can, the concept is crucial for understanding the stability of intermediates.[8][9] For example, in electrophilic aromatic substitution reactions, the carbocation intermediates (arenium ions) are stabilized by the electron-donating effects of the tert-butyl group.[10][11]

The Dominant Force: Steric Hindrance by the Tert-butyl Group

The most defining characteristic of the tert-butyl group is its immense steric bulk.[3] This has profound and often overriding consequences for the reactivity and properties of tert-butylated phenols.

Directing Electrophilic Aromatic Substitution

In the Friedel-Crafts alkylation of phenol, a common method for introducing tert-butyl groups, the position of substitution is heavily influenced by steric hindrance.[12] While the hydroxyl group is an ortho-, para-director, the bulky tert-butyl group will preferentially add to the less sterically hindered para position. To achieve ortho-substitution, specific catalysts and reaction conditions are required.[4][13][14] For example, using an aluminum phenoxide catalyst can favor the formation of 2,6-di-tert-butylphenol.[4]

Shielding the Hydroxyl Group and the Aromatic Ring

The steric bulk of tert-butyl groups, particularly when positioned at the ortho positions (e.g., in 2,6-di-tert-butylphenol), effectively shields the hydroxyl group and the adjacent ring positions from chemical attack.[15][16] This steric hindrance is the key to many of the applications of these compounds, especially as antioxidants.[3] The bulky groups prevent the close approach of other molecules, thereby inhibiting reactions that would otherwise lead to degradation.[3]

Impact on Physicochemical Properties

The electronic and steric effects of the tert-butyl group collectively influence a range of physicochemical properties of phenols.

Acidity (pKa)

As previously mentioned, the electron-donating inductive effect of the tert-butyl group generally decreases the acidity of phenols. The steric hindrance of ortho-tert-butyl groups can also play a role by impeding the solvation of the phenoxide anion, which can further decrease acidity. However, in some cases, steric hindrance can disrupt the planarity of the molecule, which may affect the resonance stabilization of the phenoxide ion and have a more complex effect on acidity.[17][18]

| Compound | pKa |

| Phenol | 9.95 |

| 4-tert-Butylphenol | 10.23 |

| 2-tert-Butylphenol | 10.58 |

| 2,6-di-tert-Butylphenol | 11.1 |

Table 1: Acidity of Phenol and some tert-Butylphenols.

Solubility

The tert-butyl group is hydrophobic, and its presence increases the lipophilicity of the phenol molecule.[3] This makes tert-butylated phenols more soluble in non-polar organic solvents and less soluble in water compared to phenol.[3][19] This property is particularly important in applications where the phenol needs to be incorporated into a non-polar medium, such as in plastics, oils, and fatty foods.[3]

The Tert-butylated Phenol as a Potent Antioxidant: A Mechanistic Perspective

One of the most significant applications of tert-butylated phenols is as antioxidants.[4][5] Compounds like Butylated Hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, are widely used to prevent the oxidative degradation of materials such as plastics, rubber, and food.[5][20][[“]]

The antioxidant activity of these hindered phenols stems from their ability to act as radical scavengers. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.[20][[“]][22]

ROO• + ArOH → ROOH + ArO•

Where ROO• is a peroxyl radical and ArOH is the hindered phenol.

The resulting phenoxy radical (ArO•) is relatively stable and unreactive due to two key factors:

-

Resonance Stabilization: The unpaired electron can be delocalized over the aromatic ring.

-

Steric Hindrance: The bulky ortho-tert-butyl groups prevent the phenoxy radical from participating in further chain-propagating reactions.[22]

Synthesis and Experimental Protocols

The synthesis of tert-butylated phenols is most commonly achieved through the Friedel-Crafts alkylation of phenol or substituted phenols.[12] The choice of alkylating agent, catalyst, and reaction conditions determines the yield and regioselectivity of the product.

Protocol: Synthesis of 2,4-di-tert-butylphenol

This protocol describes the alkylation of phenol with tert-butanol using sulfuric acid as a catalyst.[12]

Materials:

-

Phenol

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid (solvent)

-

Methanol (for recrystallization)

-

Ice

Procedure:

-

In a flask, dissolve phenol in glacial acetic acid.

-

Add tert-butanol to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Quench the reaction by pouring the mixture over ice water.

-

The crude product can then be isolated by filtration and purified by recrystallization from methanol.

Protocol: Selective Synthesis of 2,6-di-tert-butylphenol

This protocol outlines a method for the selective ortho-alkylation of phenol using an aluminum phenoxide catalyst.[4][23]

Materials:

-

Phenol

-

Aluminum

-

Isobutylene

Procedure:

-

Prepare the aluminum phenoxide catalyst in situ by reacting phenol with aluminum.

-

Heat the catalyst and excess phenol in a pressure reactor.

-

Introduce a stream of isobutylene into the reactor under pressure.

-

Maintain the reaction at a specific temperature (e.g., 100-110°C) and pressure.[23]

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, cool the reactor and release the pressure.

-

The product can be purified by distillation.

Spectroscopic Characterization

The structure of tert-butylated phenols can be readily confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The tert-butyl group gives a characteristic singlet in the upfield region (around 1.3-1.4 ppm) corresponding to the nine equivalent protons of the three methyl groups. The aromatic protons will show splitting patterns dependent on the substitution pattern. The phenolic proton will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The quaternary carbon of the tert-butyl group appears around 34-35 ppm, and the methyl carbons appear around 30-32 ppm. The chemical shifts of the aromatic carbons are also indicative of the substitution pattern.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹. C-H stretching bands for the aromatic and alkyl groups are also present.

-

Mass Spectrometry: The molecular ion peak will be observed, and a characteristic fragmentation pattern often involves the loss of a methyl group (M-15) or the entire tert-butyl group.

Applications in Drug Development and Beyond

The unique properties imparted by the tert-butyl group make tert-butylated phenols valuable in drug design and development.[3][13]

-

Improving Metabolic Stability: The steric hindrance of the tert-butyl group can protect a drug molecule from metabolic enzymes, thereby increasing its half-life in the body.[13] For example, replacing a metabolically vulnerable methyl group with a more robust tert-butyl group is a common strategy in medicinal chemistry.[13]

-

Modulating Receptor Binding: The bulky nature of the tert-butyl group can be used to control the orientation of a drug molecule within a receptor binding pocket, potentially enhancing its potency and selectivity.[24][25] Some tert-butylphenols have been shown to interact with nuclear receptors like the retinoid-X receptor (RXR).[24][25][26]

-

Enhancing Lipophilicity: The hydrophobic tert-butyl group can increase the lipophilicity of a drug, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

Antioxidant Properties in Formulations: Tert-butylated phenols are used as excipients in pharmaceutical formulations to protect the active pharmaceutical ingredient (API) from oxidative degradation.[5][20]

Beyond pharmaceuticals, tert-butylated phenols are used as UV stabilizers, in the synthesis of polymers and resins, and as intermediates in the production of other chemicals.[4][19]

Conclusion

The tert-butyl group exerts a powerful and multifaceted influence on the properties of phenols. Its electron-donating inductive effect modulates acidity and reactivity, while its dominant steric hindrance dictates regioselectivity in synthesis and provides a shield against chemical and enzymatic attack. This unique combination of electronic and steric effects has led to the widespread use of tert-butylated phenols as highly effective antioxidants and has made them a valuable tool in the arsenal of medicinal chemists for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of these fundamental principles is essential for any scientist or researcher looking to exploit the full potential of this versatile class of compounds.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).

- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?.

- PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol.

- Wikipedia. (2023, October 26). 2,6-Di-tert-butylphenol.

- National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- Quora. (2019, January 26). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?.

- PubMed. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review.

- Benchchem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.

- askIITians. (2016, October 29). 2,6 diertiary butyl phenol is much weaker acid than phenol.explain..

- Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2.

- Wikipedia. (2023, November 13). Butylated hydroxytoluene.

- Pettus, T. R. R., & Van De Water, R. W. (2022). Strategies for ortho-tert-Butylation of Phenols and their Analogues. Synlett, 33(06), 575-580.

- Quora. (2021, August 22). Phenol is more acidic than 2,4-di-tert-butylphenol? Why?.

- Google Patents. (n.d.). US3408410A - Ortho-tertiary butylation of phenol.

- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.

- Google Patents. (n.d.). RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.

- Guidechem. (2022, April 6). Phenol is more acidic than 2,4-di-tert-butylphenol? Why?.

- OUCI. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review.

- Elsevier. (2005). tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites.

- Wikipedia. (2023, November 29). Inductive effect.

- Royal Society of Chemistry. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing.

- Vinati Organics. (n.d.). Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6.

- YouTube. (2019, May 22). Organic Chemistry: Carbocation Stability, Inductive Effect, and Hyperconjugation.

- Quora. (n.d.). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?.

- Chemistry World. (2025, January 6). Time to stop mentioning alkyl group inductive effects.

- YouTube. (2018, May 13). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures.

- ACS Publications. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.

- ResearchGate. (2025, August 7). Alkylation of phenol with tert-bvtyl alcohol over ionic liquid.

- ACS Publications. (n.d.). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide.

- Chemistry Stack Exchange. (2017, April 9). Electrophilic halogenation of 4-halo-3-(tert-butyl)phenols.

- Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.

- Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear.

- Journal of the American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex.

- ResearchGate. (n.d.). Alkylation of phenol with tert-butanol to produce 2-tert-butylphenol,....

- National Institutes of Health. (2025, July 18). An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials.

- ACS Publications. (n.d.). Steric and Resonance Effects in the t-Butyl and Isobutylphenols 1.

- ResearchGate. (n.d.). Tert-butylation of phenols.

- Doubtnut. (n.d.). The reactivity of compound Zwith different halogens under appropriate conditions is given below.

- Wikipedia. (2023, November 29). Antioxidant.

- ResearchGate. (2025, July 12). An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(µ-oxo) complexes involving nucleophili.

- National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-.

- National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-.

- Oxford Academic. (n.d.). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors.

Sources

- 1. 2,6 diertiary butyl phenol is much weaker acid than phenol.explain. - askIITians [askiitians.com]

- 2. Inductive effect - Wikipedia [en.wikipedia.org]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]

- 7. Time to stop mentioning alkyl group inductive effects | Research | Chemistry World [chemistryworld.com]

- 8. quora.com [quora.com]

- 9. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. US3408410A - Ortho-tertiary butylation of phenol - Google Patents [patents.google.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. allen.in [allen.in]

- 17. quora.com [quora.com]

- 18. guidechem.com [guidechem.com]

- 19. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. consensus.app [consensus.app]

- 22. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 23. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 24. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Influence of Fluorine Substitution on Phenol Acidity

Abstract

The strategic incorporation of fluorine into the phenol scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the nuanced effects of fluorine substitution on the acidity of phenols. We will explore the fundamental principles governing phenol acidity, dissect the dual electronic nature of fluorine, and provide a detailed examination of how its position on the aromatic ring dictates the resulting pKa. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structure-property relationship.

Introduction: The Fundamental Acidity of Phenol

Phenol is weakly acidic, with a pKa of approximately 10.0 in aqueous solution.[1] Its acidity stems from the ability to donate a proton from the hydroxyl group, forming the resonance-stabilized phenoxide ion.[2] The delocalization of the negative charge on the oxygen atom across the aromatic ring is the primary reason phenol is significantly more acidic than aliphatic alcohols like cyclohexanol (pKa ≈ 16).[3][4] Any substituent on the benzene ring that further stabilizes this phenoxide ion will increase the acidity of the phenol.[5] Conversely, substituents that destabilize the phenoxide ion will decrease acidity.[6]

Electron-withdrawing groups (EWGs) enhance acidity by dispersing the negative charge of the phenoxide ion, while electron-donating groups (EDGs) decrease acidity by intensifying the negative charge.[7] Fluorine, the most electronegative element, presents a fascinating case due to its dual electronic effects.

The Duality of Fluorine's Electronic Influence

Fluorine influences the electron density of the phenol ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bonds.[8] This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.[9] The inductive effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen, thereby increasing acidity.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the pi (π) system of the benzene ring.[10] This electron-donating resonance effect is most pronounced when the fluorine is at the ortho or para positions, as it directly participates in the delocalization of the phenoxide's negative charge. This effect counteracts the inductive effect by increasing electron density on the ring, which can destabilize the phenoxide ion and decrease acidity.

The net effect of fluorine substitution on phenol acidity is a delicate balance between these opposing forces.

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Positional Isomers: A Comparative Analysis of Fluorophenol Acidity

The position of the fluorine atom on the phenolic ring has a profound impact on the resulting pKa. The acidity of the monofluorophenol isomers follows the order: ortho > meta > para.[1]

| Compound | pKa Value |

| Phenol | 10.0 |

| 2-Fluorophenol (ortho) | 8.7 |

| 3-Fluorophenol (meta) | 9.3 |

| 4-Fluorophenol (para) | 9.9 |

Data sourced from multiple references.[1][11][12]

ortho-Fluorophenol: The Most Acidic Isomer

The enhanced acidity of o-fluorophenol (pKa = 8.7) is primarily attributed to the strong, distance-dependent inductive effect of the fluorine atom, which is at its maximum in the ortho position.[11][12] This potent electron withdrawal significantly stabilizes the corresponding phenoxide ion.

A noteworthy consideration is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom.[13] While this interaction could be expected to decrease acidity by making the proton less available for donation, the powerful -I effect of fluorine overcomes this.[11][12] In fact, the intramolecular hydrogen bond in the conjugate base (o-fluorophenoxide) provides additional stabilization.

Caption: Intramolecular Hydrogen Bonding in ortho-Fluorophenol.

meta-Fluorophenol: Inductive Dominance

In m-fluorophenol (pKa = 9.3), the fluorine atom is unable to exert its +R effect on the hydroxyl group, as the meta position is not part of the resonance delocalization of the phenoxide's negative charge.[5] Therefore, the acidity is primarily influenced by the electron-withdrawing inductive effect, which, although weaker than in the ortho position, is still significant enough to make it more acidic than phenol.[1]

para-Fluorophenol: A Contest of Effects

For p-fluorophenol (pKa = 9.9), both the -I and +R effects are at play. The electron-withdrawing inductive effect increases acidity, while the electron-donating resonance effect decreases it. These two opposing effects nearly cancel each other out, resulting in an acidity that is only slightly greater than that of phenol itself.[14]

Experimental Determination of pKa: A Protocol for Potentiometric Titration

The pKa of fluorinated phenols can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the phenol as a titrant (a strong base like NaOH) is added incrementally.[15][16]

Materials and Equipment

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[17]

-

Magnetic stirrer and stir bar.

-

Burette (50 mL).

-

Beaker (100 mL).

-

Fluorinated phenol sample.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).[15]

-

0.1 M Hydrochloric Acid (HCl) solution.[17]

-

Potassium Chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[17]

-

Deionized water.

-

Nitrogen gas supply.

Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Inert Atmosphere:

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration.[17] Maintain a gentle stream of nitrogen over the solution throughout the titration.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[17]

-

Continue the titration well past the equivalence point, where a large change in pH is observed for a small addition of titrant.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[18]

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Implications in Drug Development and Materials Science

The ability to fine-tune the acidity of a phenolic moiety through fluorination is a powerful tool in drug design.[19] The pKa of a drug molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[20] For instance, altering the pKa can affect a drug's ability to cross cell membranes and its binding affinity to a biological target.[21] The strategic placement of fluorine atoms has been instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of numerous approved drugs.[22]

In materials science, fluorinated phenols are precursors to high-performance polymers and other advanced materials. The acidity of the phenolic monomer can influence polymerization rates and the properties of the resulting polymer, such as thermal stability and chemical resistance.

Conclusion

The influence of fluorine substitution on phenol acidity is a classic example of the interplay between inductive and resonance effects in organic chemistry. A thorough understanding of these principles is crucial for the rational design of molecules with tailored properties. The acidity of fluorophenols is highly dependent on the position of the fluorine substituent, with the ortho isomer being the most acidic due to the dominance of the inductive effect. The experimental determination of pKa values through methods like potentiometric titration provides essential data for quantitative structure-activity relationship (QSAR) studies and for optimizing molecular properties in drug discovery and materials science.

References

- Creative Bioarray.

- BYJU'S. (2019, December 16).

- Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. [Link]

- Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- University of Colorado. (n.d.). Chapter 24: Phenols. [Link]

- SATHEE. (n.d.). Chemistry Phenol Acidity. [Link]

- Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? [Link]

- Filo. (2023, November 3).

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

- Allen. (n.d.). A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond . [Link]

- Chemistry LibreTexts. (2020, May 30). 13.5: Acidity of Alcohols and Phenols. [Link]

- Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

- Chen, J., & Chen, J. (2005). Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A, 110(1), 379–385. [Link]

- Filo. (2025, September 17). Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii) 4-Fluorophenol (iii) 4-Chlorophenol. [Link]

- sathee neet. (n.d.). Chemistry Phenol Acidity. [Link]

- askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.

- Chemistry Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? [Link]

- Quora. (2013, May 4). Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why? [Link]

- Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. (n.d.). [Link]

- YouTube. (2023, April 21). MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. [Link]

- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Wikipedia. (n.d.). Phenol. [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sips.org.in [sips.org.in]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 8. kaibangchem.com [kaibangchem.com]

- 9. youtube.com [youtube.com]

- 10. Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii) 4-Fluoro.. [askfilo.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond . [allen.in]

- 14. quora.com [quora.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Applications of 2-Tert-butyl-6-fluorophenol in Modern Organic Synthesis

For Immediate Release

A Deep Dive into the Synthetic Potential of a Unique Fluorinated Phenol

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential applications of 2-tert-butyl-6-fluorophenol, a sterically hindered and electronically modified phenol with significant promise in organic synthesis. This document moves beyond a simple listing of properties to provide in-depth, field-proven insights into its synthesis, reactivity, and utility as a versatile building block in the creation of complex molecules.

Introduction: The Strategic Advantage of Fluorine and Steric Hindrance

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] In the realm of medicinal chemistry and materials science, fluorination is a widely employed strategy to enhance metabolic stability, modulate acidity, and influence intermolecular interactions. When combined with the steric bulk of a tert-butyl group, as seen in this compound, a unique chemical entity emerges. The ortho-tert-butyl group provides a significant steric shield, influencing the reactivity of the adjacent hydroxyl group and the aromatic ring, while the ortho-fluoro substituent imparts distinct electronic effects. This guide explores how this specific substitution pattern can be leveraged to achieve selective transformations and construct novel molecular architectures.

Synthesis of this compound: A Practical Approach

The targeted synthesis of this compound can be achieved through the electrophilic fluorination of 2-tert-butylphenol. A reliable method involves the use of acetyl hypofluorite, a reagent known for its ability to deliver a fluorine cation.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the laboratory-scale synthesis of this compound from 2-tert-butylphenol.

Materials:

-

2-tert-butylphenol

-

Acetyl hypofluorite solution (prepared in situ)

-

Trichlorofluoromethane

-

Methylene dichloride

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Prepare a solution of acetyl hypofluorite (15.4 mmol) in trichlorofluoromethane (100 ml) at -60°C.

-

To this solution, add a solution of 2-tert-butylphenol (1.5 g, 10.0 mmol) in trichlorofluoromethane (5 ml) at -60°C.

-

Stir the reaction mixture at a temperature between -60°C and -35°C for 1 hour.

-

Upon completion, pour the reaction mixture into water and extract with methylene dichloride.

-

Perform a standard aqueous work-up of the organic phase.

-

Distill the residue under reduced pressure to afford this compound.

Expected Yield: 83.4%

Physical Properties:

| Property | Value |

| Boiling Point | 69-70°C at 10 Torr |

| ¹H-NMR (CDCl₃) | δ 1.40 (9H, s), 5.26 (1H, s), 6.75 (1H, m), 6.94 (1H, m), 7.01 (1H, m) |

| ¹⁹F-NMR (C₆F₆) | -144.4 ppm |

Potential Applications in Organic Synthesis: A Forward Look

While direct, published applications of this compound are still emerging, its unique structural motifs suggest significant potential in several key areas of organic synthesis. The following sections extrapolate from the known reactivity of related compounds to propose promising avenues of exploration for this versatile building block.

As a Precursor for Bioactive Molecules and Agrochemicals

The presence of both a fluorine atom and a bulky tert-butyl group makes this compound an attractive starting material for the synthesis of novel agrochemicals and pharmaceutical candidates. The tert-butyl group can enhance lipophilicity, influencing a molecule's ability to cross biological membranes, while the fluorine atom can improve metabolic stability and binding affinity.[3]

Logical Workflow for Bioactive Molecule Synthesis

Caption: Potential synthetic pathways from this compound.

Development of Chiral Ligands for Asymmetric Catalysis

The sterically hindered phenolic framework of this compound provides an excellent scaffold for the design of novel chiral ligands. The introduction of a phosphine moiety, for example, could lead to a new class of P,O-ligands. The steric bulk of the tert-butyl group and the electronic influence of the fluorine atom could create a unique chiral pocket around a metal center, enabling high enantioselectivity in a variety of asymmetric transformations.

Conceptual Design of a Chiral Phosphine Ligand

Caption: Conceptual pathway to a chiral P,O-ligand.

Utility in Cross-Coupling Reactions

The hydroxyl group of this compound can be converted into a triflate or other suitable leaving group, transforming the molecule into a valuable coupling partner for various cross-coupling reactions. The steric hindrance provided by the tert-butyl group could offer unique selectivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the construction of highly substituted biaryl and other complex aromatic systems.

Advanced Materials Science Applications

Sterically hindered phenols are known for their antioxidant properties and are often used as stabilizers in polymers.[4][5] The introduction of a fluorine atom in this compound could enhance its thermal stability and modify its electronic properties, making it a candidate for applications in advanced materials. For instance, derivatives of fluorinated 2,6-di-tert-butylphenols have been explored as additives in liquid crystal mixtures, suggesting a potential role for this compound in this field.[6]

Mechanistic Considerations: The Interplay of Sterics and Electronics

The synthetic utility of this compound is intrinsically linked to the interplay between the steric hindrance of the tert-butyl group and the electronic effects of the fluorine atom.

-

Steric Hindrance: The bulky tert-butyl group can direct incoming reagents to less hindered positions on the aromatic ring, leading to high regioselectivity in electrophilic aromatic substitution reactions. It also shields the phenolic hydroxyl group, potentially allowing for selective reactions at other sites in the molecule.

-

Electronic Effects of Fluorine: The high electronegativity of the fluorine atom can influence the acidity of the phenolic proton and the electron density of the aromatic ring. This can modulate the reactivity of the molecule in various transformations, including nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block in organic synthesis. Its unique combination of steric bulk and fluorine substitution offers exciting opportunities for the development of novel synthetic methodologies and the creation of new bioactive molecules and advanced materials. Further research into the reactivity and applications of this compound is warranted and is expected to unveil its full potential as a valuable tool for the modern synthetic chemist.

References

- Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 55(5), 1339-1340.

- Conti, P., et al. (2021). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 26(15), 4635.

- JP4689640B2. (n.d.). Google Patents.

- EP1109768B2. (n.d.). Google Patents.

- US4113976A. (n.d.). Google Patents.

- Vinati Organics. (n.d.). Ortho Tertiary Butyl Phenol (OTBP).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6 | Vinati Organics [vinatiorganics.com]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]